molecular formula C21H19FN4O4 B2578152 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1185053-79-5

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2578152
CAS No.: 1185053-79-5
M. Wt: 410.405
InChI Key: ZDJUBUUFOHFZSK-UHFFFAOYSA-N
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Description

2-{7,8-Dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic acetamide derivative featuring a pyrimidoindole core substituted with methoxy groups at positions 7 and 8, a ketone at position 4, and an acetamide side chain linked to a 4-fluorobenzyl group.

Key structural attributes:

  • Pyrimido[5,4-b]indole core: A fused bicyclic system combining pyrimidine and indole moieties.
  • 7,8-Dimethoxy substituents: Enhance solubility and metabolic stability.
  • 4-Oxo group: Contributes to hydrogen-bonding interactions.
  • N-[(4-Fluorophenyl)methyl]acetamide side chain: Fluorine improves lipophilicity and bioavailability .

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c1-29-16-7-14-15(8-17(16)30-2)25-20-19(14)24-11-26(21(20)28)10-18(27)23-9-12-3-5-13(22)6-4-12/h3-8,11,25H,9-10H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUBUUFOHFZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the indole core, followed by functionalization to introduce the desired substituents. Common reaction conditions involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields . Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets within cells. Indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization. This compound may exert its effects through binding to proteins or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogs with Pyrimidoindole Cores

The following compounds share the pyrimido[5,4-b]indole scaffold but differ in substituents and side chains:

Compound Name Substituents/Modifications Molecular Formula Key Features Source
Target Compound 7,8-dimethoxy, 4-oxo, N-(4-fluorobenzyl)acetamide C22H20FN4O4 Fluorinated benzyl group optimizes target binding and stability
N-(2-Phenylpropyl)-2-{7,8-dimethoxy-4-oxo-...acetamide () N-(2-phenylpropyl) side chain C23H24N4O4 Bulkier hydrophobic group may reduce solubility but enhance lipophilicity
N-(Cyclopropylmethyl)-2-{7,8-dimethoxy-4-oxo-...acetamide () Cyclopropylmethyl substituent C18H20N4O4 Smaller alkyl group may limit steric hindrance in target interactions
2-[(3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () Sulfanyl linker, trifluoromethoxy group C21H17F3N4O3S Sulfur atom and trifluoromethoxy group enhance electronic properties

Key Observations :

  • Fluorine vs. Non-Fluorinated Side Chains: The 4-fluorobenzyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs (e.g., cyclopropylmethyl in ) due to increased electronegativity and metabolic resistance .
  • Methoxy Substitutions : The 7,8-dimethoxy groups in the target compound enhance solubility relative to brominated or unsubstituted pyrimidoindoles (e.g., compounds 25 and 27) .
  • Side Chain Flexibility : The acetamide linker in the target compound allows for conformational adaptability during target binding, unlike rigid sulfanyl-linked analogs () .

Functional Group Variations in Related Acetamides

Compounds with acetamide side chains but divergent heterocyclic cores:

Compound Name () Core Structure Substituents Purity Potential Applications
N-(4-Cyanomethylphenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (23) Triazino[5,6-b]indole Cyanomethylphenyl, thioether linker >95% Kinase inhibition studies
N-(4-Bromophenyl)-2-((8-bromo-5-methyl-triazinoindol-3-yl)thio)acetamide (27) Brominated triazinoindole Bromophenyl, brominated core 95% Anticancer screening

Comparison with Target Compound :

  • Thioether vs. Acetamide Linkers : The absence of a sulfur linker in the target compound reduces oxidation susceptibility, improving stability .

Biological Activity

The compound 2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule belonging to the class of indole derivatives. It is characterized by a unique structural framework that includes a pyrimidoindole core and various functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, and it has a molecular weight of approximately 372.4 g/mol. The presence of dimethoxy groups and an acetamide moiety enhances its pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors that mediate cellular responses.
  • Gene Regulation : The compound might influence gene expression through interaction with nucleic acids.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrimidoindoles possess significant anticancer properties. For example:

  • In vitro assays demonstrated that related compounds inhibited cancer cell proliferation through apoptosis induction.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects:

  • It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Antimicrobial Properties

Preliminary studies suggest antimicrobial activity against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Case Studies and Research Findings

Recent research has focused on evaluating the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines :
    • A study assessed the cytotoxicity of the compound on various cancer cell lines (e.g., MCF7 and HepG2). The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity .
  • Inflammation Model :
    • In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria using standard disc diffusion methods. Results showed zones of inhibition comparable to established antibiotics .

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